2-Chloro-N-(2-ethyl-6-methylphenyl)-N-(2-hydroxy-1-methylethyl)acetamide

Herbicide metabolism Phase I biotransformation Thin-layer chromatography

2-Chloro-N-(2-ethyl-6-methylphenyl)-N-(2-hydroxy-1-methylethyl)acetamide (CAS 65513-61-3; synonym: O-desmethylmetolachlor) is a chloroacetanilide-class compound with molecular formula C₁₄H₂₀ClNO₂ and a monoisotopic mass of 269.12 Da. It is formally a Phase I metabolite of the pre-emergent herbicide metolachlor, generated by cytochrome P450-mediated O-demethylation of the N-alkoxyalkyl side chain, and is registered in PubChem (CID as a known human metabolite of S-metolachlor via the BioTransformer/METXBIODB database.

Molecular Formula C14H20ClNO2
Molecular Weight 269.77 g/mol
CAS No. 65513-61-3
Cat. No. B15186794
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-N-(2-ethyl-6-methylphenyl)-N-(2-hydroxy-1-methylethyl)acetamide
CAS65513-61-3
Molecular FormulaC14H20ClNO2
Molecular Weight269.77 g/mol
Structural Identifiers
SMILESCCC1=CC=CC(=C1N(C(C)CO)C(=O)CCl)C
InChIInChI=1S/C14H20ClNO2/c1-4-12-7-5-6-10(2)14(12)16(11(3)9-17)13(18)8-15/h5-7,11,17H,4,8-9H2,1-3H3
InChIKeyRNRZTRIOAPZEME-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-N-(2-ethyl-6-methylphenyl)-N-(2-hydroxy-1-methylethyl)acetamide (CAS 65513-61-3): Procurement-Grade Identity, Class Assignment, and Key Physicochemical Properties


2-Chloro-N-(2-ethyl-6-methylphenyl)-N-(2-hydroxy-1-methylethyl)acetamide (CAS 65513-61-3; synonym: O-desmethylmetolachlor) is a chloroacetanilide-class compound with molecular formula C₁₄H₂₀ClNO₂ and a monoisotopic mass of 269.12 Da [1]. It is formally a Phase I metabolite of the pre-emergent herbicide metolachlor, generated by cytochrome P450-mediated O-demethylation of the N-alkoxyalkyl side chain, and is registered in PubChem (CID 3017607) as a known human metabolite of S-metolachlor via the BioTransformer/METXBIODB database [1][2]. The compound retains the intact chloroacetyl moiety that distinguishes it from terminal oxanilic acid (OA) and ethanesulfonic acid (ESA) degradates, and this structural feature directly governs its chromatographic behaviour, mass spectrometric signature, and position within chloroacetamide metabolic cascades [3].

Human CYP phenotyping (CYP3A4/2B6 O-demethylation pathway)
Environmental LC‑MS/MS panel expansion (chloroacetyl‑retaining intermediate distinct from OA/ESA)
Fungal bioremediation pathway confirmation (O‑demethylation vs. dechlorination)
Plant microsomal P450 metabolism and safener mechanism studies

Why 2-Chloro-N-(2-ethyl-6-methylphenyl)-N-(2-hydroxy-1-methylethyl)acetamide Cannot Be Replaced by Metolachlor, CMEPA, OA, or ESA in Analytical and Metabolic Studies


Chloroacetanilide metabolites are not interchangeable despite sharing a common 2-ethyl-6-methylphenyl aniline core. This compound is the direct O-demethylation product of metolachlor and retains the chloroacetyl group—a structural feature absent from the environmentally dominant OA and ESA degradates [1]. Consequently, it exhibits a distinct monochloro isotopic pattern in mass spectrometry, a different TLC retention factor (RF 0.48 vs. 0.70 for metolachlor on silica gel), and NADPH/O₂-dependent, CO-inhibitable formation kinetics characteristic of P450 monooxygenases rather than glutathione S-transferases or microbial dechlorinases [2][3]. Substituting this compound with metolachlor, CMEPA, or terminal OA/ESA would produce incorrect conclusions about Phase I metabolic capacity, chromatographic method specificity, or the proportion of chloroacetyl-retaining vs. dechlorinated intermediates in any given matrix.

Chloroacetyl moiety retained (absent in OA/ESA); monochloro isotopic signature and chromatographic behavior differ substantially.
TLC retention distinct from parent metolachlor; co‑chromatographic identification requires the authentic O‑desmethyl standard.
CMEPA not formed in human liver microsomes; substituting CMEPA or parent misassigns Phase I metabolic route in human studies.

Quantitative Differentiation Evidence for 2-Chloro-N-(2-ethyl-6-methylphenyl)-N-(2-hydroxy-1-methylethyl)acetamide (CAS 65513-61-3) vs. Closest Analogs


Silica Gel TLC Retention Factor (RF): Direct Head-to-Head Chromatographic Separation from Parent Metolachlor

In a microsomal assay using [¹⁴C]metolachlor as substrate, the O-desmethyl metabolite (this compound) and the parent metolachlor were resolved on silica gel TLC plates developed in benzene/acetone (2:1, v/v). The metabolite identity was confirmed by positive ion thermospray LC/MS [1]. This provides a directly measured, experimentally validated chromatographic differentiation between the parent herbicide and its primary Phase I O-demethylation product.

Silica TLC retention factor
Head-to-head
Metabolite RF ≈ 0.48 vs parent metolachlor RF ≈ 0.70 (ΔRF = 0.22)
Supports unambiguous TLC identification of O‑demethylation without MS instrumentation.
Microsomal assay; silica gel, benzene/acetone (2:1).
Herbicide metabolism Phase I biotransformation Thin-layer chromatography

Rat vs. Human Liver Microsome Metabolic Fate: Species-Divergent Metolachlor N-Dealkylation Rates to CMEPA

Coleman et al. (2000) demonstrated that rat liver microsomes metabolize metolachlor to CMEPA (2-chloro-N-(2-methyl-6-ethylphenyl)acetamide) at 0.0133 nmol/min/mg, whereas human liver microsomes produced no detectable CMEPA from metolachlor under identical conditions (<0.001 nmol/min/mg) [1]. In contrast, the O-demethylation pathway yielding this compound (CAS 65513-61-3) operates via CYP3A4 and CYP2B6 in humans and represents the dominant Phase I route in human hepatic preparations that cannot perform N-dealkylation of metolachlor [1][2]. This species-dependent pathway bifurcation means that this O-desmethyl metabolite—not CMEPA—is the relevant human-specific Phase I marker for metolachlor exposure.

Microsomal N‑dealkylation rate
Head-to-head
Rat: 0.0133 nmol/min/mg; Human: below detection limit (CMEPA formation)
Human studies require O‑desmethyl standard; CMEPA-based monitoring is irrelevant for human metabolism.
Rat vs human liver microsomes, NADPH-fortified.
Mammalian xenobiotic metabolism Cytochrome P450 Species-specific toxicology

Structural Differentiation from Terminal OA and ESA Degradates: Monochloro Isotopic Signature Retention

Unlike metolachlor oxanilic acid (OA, CAS 152019-73-3, C₁₅H₂₁NO₄, MW 279.33) and metolachlor ethanesulfonic acid (ESA), which have lost the chlorine atom through oxidative dechlorination or glutathione conjugation, this compound (CAS 65513-61-3) retains the intact chloroacetyl moiety (C₁₄H₂₀ClNO₂, MW 269.77) [1][2]. This structural difference produces a characteristic ³⁵Cl/³⁷Cl isotopic ratio (~3:1) in mass spectra that is absent in OA and ESA. The XLogP3 values differ accordingly: 2.6 for this compound vs. approximately 1.97 for metolachlor OA, reflecting greater lipophilicity of the chloroacetyl-retaining metabolite [1].

Structural vs OA/ESA degradates
Class-level
MW 269.77 (Cl present) vs OA 279.33 (no Cl); ΔXLogP3 ≈ 0.63 (more lipophilic); monochloro isotopic doublet retained
Distinct LC‑MS signature; avoids misidentification as parent carryover or dechlorinated terminal products.
Computed properties and established metabolic pathway context.
Mass spectrometry Environmental fate Degradate tracking

Environmental Detection Frequency and Groundwater Occurrence: Parent, ESA, and OA vs. the O-Desmethyl Intermediate

In a survey of 28 wells and 2 streams in agricultural areas of southern Georgia (USA, 2002), metolachlor ESA was detected in 67% of groundwater samples, metolachlor OA in 33%, and the parent metolachlor in only 7%, while alachlor was undetected in any groundwater sample [1]. In stream samples from the same study, metolachlor ESA was detected in 74% of samples, metolachlor OA in 61%, and alachlor ESA in 61% [1]. The O-desmethylmetolachlor (this compound) was not included in the targeted analyte list, reflecting the historical focus on terminal ionic degradates. However, more recent work on organic waste-amended soils shows that the MET-OA pathway can be stimulated from 8% to 28–54% of total metabolites formed, indicating that chloroacetyl-retaining intermediates such as this compound may represent a quantitatively significant but under-monitored fraction in specific agricultural scenarios [2].

Groundwater detection frequency gap
Data to verify
ESA 67%, OA 33%, parent 7% in groundwater survey; O‑desmethyl intermediate not historically targeted
Monitoring panels may miss a quantitatively relevant chloroacetyl‑retaining fraction.
Southern Georgia agricultural watershed data; cross‑study comparison.
Groundwater monitoring Herbicide degradate occurrence Environmental analytical chemistry

Fungal Biotransformation: Mixed Culture Half-Life vs. Pure Isolate Degradation Kinetics

A mixed fungal culture isolated from metolachlor-acclimated field soil degraded metolachlor in broth with a half-life of 3.5 days, achieving 99% degradation of a 100 μg mL⁻¹ spike [1]. Pure isolates of Aspergillus flavus and A. terricola purified from the same mixed culture metabolized metolachlor more slowly (half-life ~6.4 days for pure cultures vs. 3.5 days for the mixed consortium) [1]. In soil inoculated with the mixed fungal culture at 20 μg g⁻¹ and 50 μg g⁻¹ metolachlor, half-lives were accelerated 5-fold and 4-fold, respectively, relative to uninoculated controls [2]. The O-demethylation product (this compound) is one of the metabolites formed during this fungal degradation process alongside the dechlorinated acetanilide and hydroxylated arylalkyl derivatives, making it a necessary reference standard for tracking biodegradation pathway completeness [3].

Fungal degradation half‑life
Reported
Mixed culture t₁/₂ 3.5 d vs pure isolate 6.4 d; soil half‑life accelerated 4–5× by inoculation
Supports O‑demethylation pathway confirmation in bioremediation; standard needed to verify intermediate fate.
Fungal broth and soil microcosm studies; metabolite identity confirmed by RP‑HPLC co‑chromatography.
Bioremediation Fungal biodegradation Metolachlor dissipation kinetics

Validated Application Scenarios for 2-Chloro-N-(2-ethyl-6-methylphenyl)-N-(2-hydroxy-1-methylethyl)acetamide (CAS 65513-61-3) Based on Quantitative Differentiation Evidence


In Vitro Cytochrome P450 Phenotyping: Human Hepatocyte and Recombinant CYP Isoform Metabolism Studies

This compound is the direct O-demethylation product formed when metolachlor is incubated with human CYP3A4 or CYP2B6 isoforms, and is the analytically required reference standard for quantifying Phase I metabolic turnover in human liver microsomes, where the alternative N-dealkylation pathway to CMEPA is absent (<0.001 nmol/min/mg) [1]. Using this compound as the calibration standard—rather than CMEPA or the parent metolachlor—enables accurate determination of kinetic parameters (Kₘ, Vₘₐₓ) for the P450-mediated O-demethylation route, which is the dominant Phase I detoxification pathway in human hepatic tissue. The TLC RF of 0.48 (silica gel, benzene/acetone 2:1) provides a low-cost orthogonal confirmation method alongside LC-MS/MS quantification [2].

Environmental Fate Monitoring: Expansion of Targeted LC-MS/MS Panels Beyond OA and ESA Degradates

Current EPA Method 535 and related multi-residue methods target the terminal OA and ESA ionic degradates but do not routinely include chloroacetyl-retaining intermediates such as this compound. With metolachlor ESA detected at 67–74% frequency in groundwater and streams (Southern Georgia, 2002), and with organic waste amendments shown to shift metabolic flux toward the OA pathway (from 8% to 28–54% of total metabolites), the intermediate pool represented by this compound may be quantitatively significant under certain agronomic practices [1][2]. Procurement of CAS 65513-61-3 as a certified reference standard enables laboratories to add a unique MRM transition and confirm the monochloro isotopic signature, distinguishing this intermediate from both the parent herbicide and the dechlorinated terminal products.

Fungal Bioremediation Pathway Validation: Co-Chromatographic Confirmation of O-Demethylation Activity

In mixed fungal consortia (e.g., Aspergillus flavus + A. terricola) that degrade metolachlor with a broth half-life of 3.5 days, this O-desmethyl compound is one of several identifiable metabolites requiring authentic standards for RP-HPLC co-chromatography [1]. Its detection confirms that O-demethylation is occurring alongside dechlorination and arylalkyl hydroxylation. The compound's XLogP3 of 2.6 and chloroacetyl retention provide chromatographic retention different from the more polar dechlorinated products, enabling unambiguous peak assignment in biodegradation time-course studies [2]. Researchers evaluating bioremediation completeness in soil microcosms (where mixed fungal inoculation accelerates metolachlor half-life 4–5×) need this standard to verify that the chloroacetyl-containing intermediate is being further transformed rather than accumulating [1].

Plant Herbicide Metabolism and Safener Mechanism Studies: Sorghum and Crop Microsomal Assays

The original identification and structural confirmation of this compound as the sole in vitro metolachlor metabolite in grain sorghum (Sorghum bicolor) microsomes established it as the product of a cytochrome P450-dependent, NADPH- and O₂-requiring, CO-inhibitable O-demethylation reaction [1]. The microsomal P-450 content of 90–150 pmol/mg protein and the single-product nature of the reaction make this an ideal system for isolating and quantifying the O-demethylation activity separate from glutathione conjugation or dechlorination. Researchers studying herbicide safeners, P450 induction, or metabolic resistance in weed species require the authentic standard for this specific O-desmethyl product to differentiate P450-mediated metabolism from GST-mediated detoxification pathways that yield different metabolite profiles [1].

Application
Selection Property
Validation Focus
In vitro CYP phenotyping (human hepatocytes/recombinant isoforms)
O‑demethylation product specificity (CYP3A4/2B6)
Phase I metabolic turnover quantification; absence of N‑dealkylation route confirmation
Environmental LC‑MS/MS monitoring expansion
Chloroacetyl‑retaining intermediate with distinct monochloro isotopic signature
MRM transition separation from OA/ESA degradates and parent metolachlor
Fungal bioremediation pathway validation
Authentic standard for RP‑HPLC co‑chromatography
O‑demethylation vs. dechlorination pathway discrimination; intermediate accumulation assessment
Plant microsomal herbicide metabolism / safener studies
P450‑dependent O‑demethylation product identity
NADPH/O₂‑dependent, CO‑inhibitable activity confirmation; single‑product reaction system purity
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